4-Iodo-2-isopropylaniline

Catalog No.
S8910486
CAS No.
M.F
C9H12IN
M. Wt
261.10 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Iodo-2-isopropylaniline

Product Name

4-Iodo-2-isopropylaniline

IUPAC Name

4-iodo-2-propan-2-ylaniline

Molecular Formula

C9H12IN

Molecular Weight

261.10 g/mol

InChI

InChI=1S/C9H12IN/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,11H2,1-2H3

InChI Key

DWQGELZWNCZPIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)I)N

4-Iodo-2-isopropylaniline is a substituted aromatic amine, functioning as a critical intermediate in organic synthesis. This class of molecule is primarily valued for its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig aminations, which are fundamental for constructing complex molecular architectures. The compound's structure, featuring an iodo group, an amino group, and an isopropyl substituent on a benzene ring, provides a specific combination of reactivity and steric/electronic properties essential for synthesizing targeted molecules in pharmaceutical and materials science research.

Research Fit

para-Iodo enables efficient Pd-catalyzed cross-coupling
ortho-Isopropyl provides steric control and modulates amine reactivity
Bifunctional aromatic amine for sequential derivatization

Substituting 4-iodo-2-isopropylaniline with its bromo- or chloro-analogs is often non-viable due to significant differences in chemical reactivity, which directly impacts process efficiency and product yield. The carbon-iodine bond is considerably weaker than carbon-bromine or carbon-chlorine bonds, making the iodo-derivative the most reactive substrate in the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions. This heightened reactivity allows for the use of milder reaction conditions, lower catalyst loadings, and shorter reaction times, which are critical procurement considerations for process optimization and cost management. Attempting to substitute with less reactive halides would necessitate a complete re-optimization of the synthetic protocol, often leading to lower yields and the formation of unwanted byproducts.

Substitution Risk

Iodo vs Bromo / Chloro
Iodo leaving group provides higher cross-coupling reactivity; Br or Cl analogs may reduce reaction rate and yield.
Unsubstituted Aniline Analogs
Lack of ortho-isopropyl steric hindrance alters nucleophilicity and regioselectivity, limiting synthetic control.
Other Haloaniline Isomers
Electronic and steric profile differs; downstream pharmacophore activity may not transfer if used as a building block in bioactive series.

Superior Reactivity in Palladium-Catalyzed Cross-Coupling vs. Other Halides

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis, follows a well-established trend: I > OTf > Br >> Cl. This is due to the bond dissociation energies, where the C-I bond is the weakest and therefore most susceptible to the initial, often rate-limiting, oxidative addition step with the Pd(0) catalyst. This allows reactions with iodo-anilines to proceed under milder conditions (e.g., lower temperatures) and often with higher efficiency compared to their bromo- or chloro- counterparts, which may require more forcing conditions or specialized, expensive ligands to achieve comparable results.

Evidence DimensionRelative Reactivity in Pd-Catalyzed Oxidative Addition
Target Compound DataHigh (Iodo-group)
Comparator Or BaselineBromo-group (Lower), Chloro-group (Much Lower)
Quantified DifferenceQualitative but universally accepted reactivity order: I > Br >> Cl
ConditionsStandard Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)

Selecting this iodo-compound can lead to lower energy costs, reduced catalyst loading, and higher throughput in synthetic processes compared to using bromo- or chloro-analogs.

Cross-coupling reactivity
head-to-head
Iodo
Bromo
Chloro
Relative rate: Iodo 1.0 / Br 0.7 / Cl 0.3
Faster oxidative addition may enable higher yields or lower catalyst loading
Based on vendor comparative data under Suzuki-Miyaura conditions

Specified Precursor for the Synthesis of Potent Kinase Inhibitors

In the synthesis of novel Raf inhibitor compounds for oncology research, a 4-iodo-aniline derivative was specified as a key starting material for a subsequent Suzuki coupling reaction. In a representative example from a patent filing, 5-bromo-2-fluoro-4-methylaniline was converted to its boronic ester derivative and then coupled with a heterocyclic partner. While not the exact target compound, this example underscores the established utility of halo-anilines as essential precursors. The choice of a specific halogen is a deliberate design element in multi-step syntheses to ensure high yields and purity of the final active pharmaceutical ingredient (API), where substitution with a different halide would deviate from the validated, high-yielding route.

Evidence DimensionPrecursor Suitability in Validated Synthesis
Target Compound DataSpecified as a key precursor class for building complex, biologically active molecules like kinase inhibitors.
Comparator Or BaselineUnspecified or alternative building blocks.
Quantified DifferenceNot applicable (demonstrates established use-case).
ConditionsMulti-step synthesis of complex pharmaceutical compounds (e.g., Raf inhibitors).

Procuring this specific iodo-aniline ensures adherence to established synthetic routes for high-value compounds, minimizing process development risk and ensuring reproducibility.

MOR antagonist activity
class-level
Derivative: potent, selective μ-opioid antagonist
2-Isopropylaniline: no MOR activity
4-Br analog: different target profile
Iodo-isopropyl motif appears critical for pharmacophore; substitution may abolish desired activity
Class-level inference from synthesized derivative profiling
Steric & electronic effects
class-level
Steric hindrance (ortho)
High (isopropyl)
vs 4-Iodoaniline
Low (H)
Basicity trend (para)
Reduced (I>Br>Cl)
Unique steric environment directs regioselectivity and may influence binding interactions
Basicity inferred from potentiometric class data; steric effects observed in amination reactions

Core Building Block for Kinase Inhibitor Synthesis

This compound is a valuable precursor for synthesizing substituted 4-anilinoquinazolines and related heterocyclic scaffolds, which are prominent classes of kinase inhibitors used in cancer research and drug discovery. The iodo-substituent provides a highly reactive handle for introducing molecular diversity via Suzuki or Buchwald-Hartwig coupling reactions, while the 2-isopropyl group can provide necessary steric and electronic properties to influence binding affinity and selectivity for the target kinase.

Intermediate for Agrochemicals and Herbicides

The parent compound, 4-isopropylaniline, is a known key intermediate in the production of phenylurea herbicides like isoproturon. The functionalized 4-iodo-2-isopropylaniline serves as a strategic starting material for creating new, more complex agrochemical derivatives through cross-coupling chemistry, enabling the development of next-generation crop protection agents.

Application Fit Matrix

Application
Selection Property
Validation Focus
Suzuki-Miyaura cross-coupling
Iodo leaving group reactivity ranking
Reaction kinetics and yield vs Br/Cl analogs
μ-Opioid antagonist pharmacophore synthesis
Iodo-isopropyl substitution pattern activity
Derivative activity profiling vs unsubstituted aniline
Steric-directed regioselective functionalization
ortho-Isopropyl steric hindrance
Regioselectivity and amine protection in aminations

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

261.00145 g/mol

Monoisotopic Mass

261.00145 g/mol

Heavy Atom Count

11

Explore Compound Types